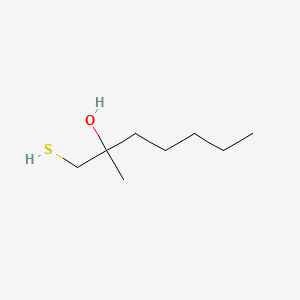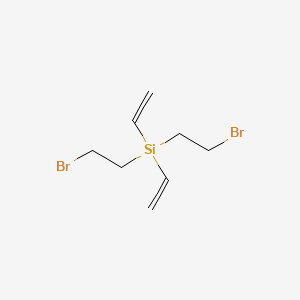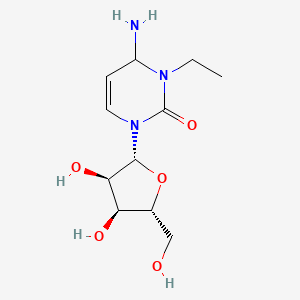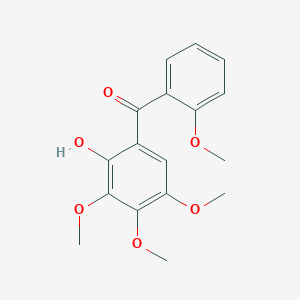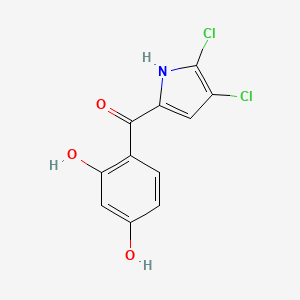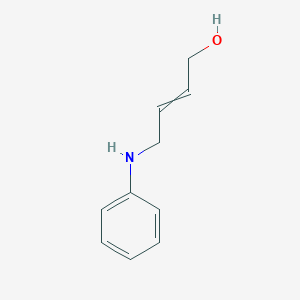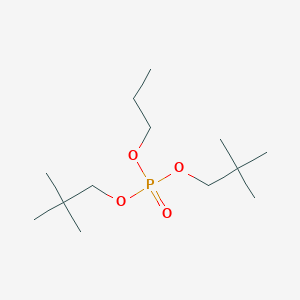
Bis(2,2-dimethylpropyl) propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-dimethylpropyl) propyl phosphate: is an organophosphorus compound with the molecular formula C12H27O4P. It is a type of phosphate ester, which are compounds commonly used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) propyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propanol to yield the final product. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Bis(2,2-dimethylpropyl) propyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphates with higher oxidation states.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,2-dimethylpropanol.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Bis(2,2-dimethylpropyl) propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which bis(2,2-dimethylpropyl) propyl phosphate exerts its effects involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular function.
類似化合物との比較
Tris(2,2-dimethylpropyl) phosphate: Another organophosphorus compound with similar properties but different molecular structure.
Bis(2-chloroethyl) ether: Shares some chemical reactivity but differs in its applications and toxicity profile.
Uniqueness: Bis(2,2-dimethylpropyl) propyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
特性
CAS番号 |
52056-59-4 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC名 |
bis(2,2-dimethylpropyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-8-9-15-18(14,16-10-12(2,3)4)17-11-13(5,6)7/h8-11H2,1-7H3 |
InChIキー |
XRKAHBZNOLXXLT-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(OCC(C)(C)C)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



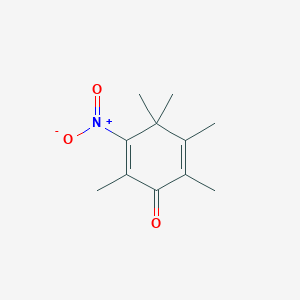
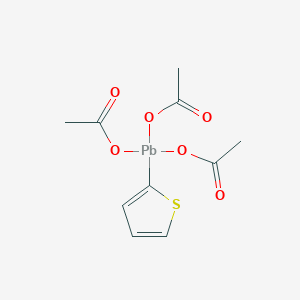
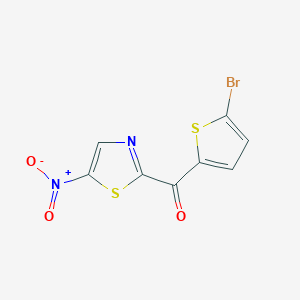
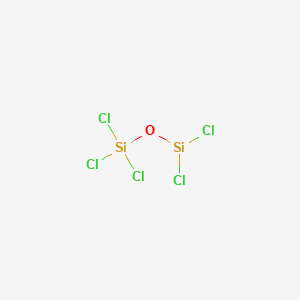

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
